Naugard XL-1
Overview
Description
Mechanism of Action
Naugard XL-1, also known as (Oxalylbis(azanediyl))bis(ethane-2,1-diyl) bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate), is a unique compound with a dual function as an antioxidant and a metal deactivator . This article will explore the mechanism of action of this compound, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
The primary targets of this compound are metallic ions present in various systems, particularly in polyolefins and polystyrenics . These ions often originate from residual polymer catalysts, inorganic pigments, or mineral-filled polymers .
Mode of Action
This compound functions by deactivating these metallic ions, thereby preventing them from interfering with the system . In addition to this, it also acts as an antioxidant, providing protection against oxidative degradation .
Biochemical Pathways
It is known that the compound’s antioxidant activity helps to prevent oxidative damage, while its metal deactivation function prevents interference from metallic ions .
Pharmacokinetics
It is known that the compound has high solubility, which could potentially influence its bioavailability .
Result of Action
The dual functionality of this compound results in enhanced protection of the system. By deactivating metallic ions and acting as an antioxidant, it helps to maintain the integrity and functionality of the system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, extended storage at elevated temperatures or exposure to direct heat could decrease the product’s shelf life .
Preparation Methods
The synthesis of Naugard XL-1 involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with ethyl oxalyl chloride to form an intermediate, which is then reacted with 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid. The reaction conditions typically involve the use of solvents like chloroform and catalysts to facilitate the process. Industrial production methods focus on optimizing yield and purity while ensuring compliance with regulatory standards .
Chemical Reactions Analysis
Naugard XL-1 undergoes several types of chemical reactions, including:
Oxidation: It acts as an antioxidant, preventing the oxidation of polymers by scavenging free radicals.
Reduction: It can reduce metal ions, thereby deactivating them and preventing catalytic degradation of polymers.
Substitution: The phenolic groups in this compound can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Naugard XL-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance stability.
Industry: Widely used in the plastics industry to improve the longevity and durability of polymer products
Comparison with Similar Compounds
Naugard XL-1 is unique due to its dual functionality as both an antioxidant and a metal deactivator. Similar compounds include:
Naugard P: Primarily an antioxidant.
Irganox 1010: Another antioxidant with different structural properties.
Naugard 445: Functions mainly as an antioxidant but lacks metal deactivation properties. Compared to these compounds, this compound offers the advantage of dual functionality, making it more versatile in applications where both antioxidant and metal deactivation properties are required
Properties
IUPAC Name |
2-[[2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethylamino]-2-oxoacetyl]amino]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H60N2O8/c1-37(2,3)27-21-25(22-28(33(27)45)38(4,5)6)13-15-31(43)49-19-17-41-35(47)36(48)42-18-20-50-32(44)16-14-26-23-29(39(7,8)9)34(46)30(24-26)40(10,11)12/h21-24,45-46H,13-20H2,1-12H3,(H,41,47)(H,42,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWDLAHVJDUQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCNC(=O)C(=O)NCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H60N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052450 | |
Record name | 2,2'-Oxamidodiethyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[(1,2-dioxo-1,2-ethanediyl)bis(imino-2,1-ethanediyl)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
70331-94-1 | |
Record name | 2,2′-Oxamidobis[ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70331-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naugard XL-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070331941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[(1,2-dioxo-1,2-ethanediyl)bis(imino-2,1-ethanediyl)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Oxamidodiethyl bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,2-dioxoethylene)bis(iminoethylene) bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the key findings of the subchronic feeding study of Naugard XL-1 in beagle dogs?
A1: The study found no observable adverse effects in beagle dogs even at high doses of this compound. The researchers examined a range of health parameters, including body weight, food consumption, organ weight, blood counts, blood chemistry, urine composition, and conducted ophthalmic, gross, and histopathological examinations. Across all these measures, there were no statistically significant differences between the dogs fed this compound and the control group. This suggests that this compound exhibits a favorable safety profile in this animal model under the study's conditions. []
Q2: What is the significance of these findings in the context of this compound's potential applications?
A2: While this study focuses on safety and toxicology, the absence of observable adverse effects across a range of doses is a positive indicator for its potential use in various applications. This information is particularly valuable during the early stages of product development where understanding a compound's safety profile is crucial. Further research, including long-term studies, will be essential to comprehensively evaluate this compound's safety profile for different applications. []
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